molecular formula C7H10N2O3 B1596544 Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 40711-34-0

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No. B1596544
CAS RN: 40711-34-0
M. Wt: 170.17 g/mol
InChI Key: YMBWWRQULHMZBY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 40711-34-0. It has a molecular weight of 170.17 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides could be obtained from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . These could then be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is represented by the Inchi Code: 1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h4H,3H2,1-2H3,(H,8,10) .

Scientific Research Applications

Medicinal Chemistry

  • Methods : Synthesis often involves multicomponent reactions, cycloadditions, or cyclocondensations .
  • Results : Derivatives of this compound have shown a range of biological activities, including antibacterial and anti-inflammatory properties .

Agrochemistry

  • Methods : The compound is incorporated into larger molecules that disrupt biological pathways in pests .
  • Results : Specific derivatives have been used to create compounds with herbicidal properties, as indicated by established tolerances for residues in crops .

Coordination Chemistry

  • Methods : The pyrazole moiety coordinates to metals, forming complexes that can be characterized by various spectroscopic techniques .

Organometallic Chemistry

  • Methods : It is used in reactions with metal-organic frameworks and as a building block for creating new organometallic structures .

Chemical Synthesis

  • Methods : Employed in various organic reactions, including cycloadditions and nucleophilic substitutions, to create diverse chemical structures .

Analytical Chemistry

  • Methods : It may be used in chromatography or spectrometry as a comparison standard due to its well-defined structure and properties .

Material Science

  • Methods : It’s incorporated into polymers or small molecules that exhibit unique optical or electronic properties .

Biochemistry

  • Methods : The compound is modified to interact with specific enzymes, affecting their activity in a controlled manner .

Environmental Chemistry

  • Methods : Derivatives of this compound are used as reagents in assays to detect the presence of specific contaminants .

Nanotechnology

  • Methods : The compound is used in the controlled synthesis of nanoparticles with desired sizes and shapes .

Pharmacology

  • Methods : The compound’s derivatives are designed to encapsulate or bind to drugs, enhancing their delivery to target sites .

Synthetic Organic Chemistry

  • Methods : It’s employed in various organic transformations as a reactant or catalyst to create novel chemical reactions .

Green Chemistry

  • Methods : It’s involved in reactions that use non-toxic catalysts like Amberlyst-70 and aims for a simple reaction workup .

Heterocyclic Chemistry

  • Methods : Employed in [3+2] cycloadditions and dehydrogenative coupling reactions to form pyrazoles and related structures .

Catalysis

  • Methods : It’s modified to create ligands for metal complexes that catalyze various organic reactions .

Drug Discovery

  • Methods : The compound’s structure is optimized to improve interaction with biological targets .

Synthetic Methodology

  • Methods : It’s a reactant in novel organic transformations, expanding the chemist’s toolkit for building complex molecules .

Pharmacokinetics

  • Methods : The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are analyzed .

properties

IUPAC Name

ethyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h4H,3H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBWWRQULHMZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348665
Record name ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

CAS RN

40711-34-0
Record name Ethyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40711-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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